molecular formula C9H8ClFO2 B053226 2-Chloro-6-fluoro-3-methylphenylacetic acid CAS No. 261762-92-9

2-Chloro-6-fluoro-3-methylphenylacetic acid

Cat. No. B053226
CAS RN: 261762-92-9
M. Wt: 202.61 g/mol
InChI Key: IZLFHWYEGHXIRN-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylphenylacetic acid is a compound that has been studied in various contexts due to its potential applications in pharmacology and its interesting chemical properties.

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step chemical processes. For instance, Liu Ying-xiang (2007) described the synthesis of a related compound using a series of reactions including amidation, etherification, Smiles rearrangement, chloroacetylation, cyclization, and hydrolysis (Liu Ying-xiang, 2007).

Molecular Structure Analysis

The molecular structure of compounds in this category is typically characterized using techniques like NMR, MS, and IR spectroscopy. For example, the structure of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid was confirmed using elemental analysis, IR, 1H-NMR, 13C-NMR, and MS data (Liu Ying-xiang, 2007).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are diverse, depending on their specific structure. Some research has focused on the synthesis of related compounds and their potential anticancer activity, indicating the reactivity of these molecules in biological contexts.

Physical Properties Analysis

The physical properties of such compounds, including stability and solubility, are often influenced by their molecular structure. Detailed physical properties specific to this compound, however, are not extensively documented in the available literature.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and vibrational spectra, have been studied for halogen substituted phenylacetic acids. A study by A. K. Srivastava et al. (2015) on halogenated phenylacetic acids showed insights into their reactivity and acidity using descriptors like fukui functions, local softness, and electrophilicity (A. K. Srivastava et al., 2015).

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) has been identified as a significant platform for developing chemosensors for various analytes, showing high selectivity and sensitivity. This suggests the potential for structurally similar compounds, such as 2-Chloro-6-fluoro-3-methylphenylacetic acid, to be used in developing new chemosensors for detecting metal ions, anions, and neutral molecules (Roy, 2021).

Analytical Methods in Antioxidant Activity

A comprehensive review of methods used to determine antioxidant activity, including spectrophotometry and electrochemical (bio)sensors, indicates the importance of understanding chemical reactions and kinetics. Given the structural specificity of antioxidants, compounds like this compound could be subjects of interest in such analyses to assess their potential antioxidant capacities (Munteanu & Apetrei, 2021).

Environmental and Biodegradation Studies

Research on the biodegradation of aromatic compounds by Escherichia coli reveals the potential for microbial remediation of environmental pollutants. Considering the structural complexity of aromatic compounds, including this compound, understanding their biodegradation pathways could provide valuable insights into environmental detoxification processes (Díaz et al., 2001).

Fluorescence Microscopy in Soil Microorganism Visualization

The application of fluorescence microscopy, including the use of various fluorochromes, for visualizing soil microorganisms in situ, highlights the importance of fluorescent compounds in biological research. Compounds like this compound, if fluorescent, could potentially be utilized in similar applications to study microbial distribution and interactions within soil environments (Li, Dick, & Tuovinen, 2004).

properties

IUPAC Name

2-(2-chloro-6-fluoro-3-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-2-3-7(11)6(9(5)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLFHWYEGHXIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378640
Record name 2-Chloro-6-fluoro-3-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261762-92-9
Record name 2-Chloro-6-fluoro-3-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-92-9
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